molecular formula C7H4ClF2N3 B11716034 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B11716034
M. Wt: 203.57 g/mol
InChI Key: QNOCLJTZVNFHLQ-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine (CAS: 2090261-97-3) is a halogenated pyrrolopyrimidine derivative with the molecular formula C₇H₄ClF₂N₃ and a molecular weight of 203.58 g/mol . Its structure features a chloro substituent at position 4 and a difluoromethyl group at position 5 on the pyrrolo[2,3-D]pyrimidine core. Predicted physicochemical properties include a density of 1.587 g/cm³ and a pKa of 9.94, suggesting moderate lipophilicity and basicity . This compound is of interest in medicinal chemistry due to the versatility of its pyrrolopyrimidine scaffold, which is commonly exploited in kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H4ClF2N3/c8-5-4-3(6(9)10)1-11-7(4)13-2-12-5/h1-2,6H,(H,11,12,13)

InChI Key

QNOCLJTZVNFHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The foundational step in synthesizing pyrrolo[2,3-d]pyrimidines involves cyclocondensation reactions. A patented method (CN110386936B) outlines a two-step process starting with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. These reagents undergo condensation to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, which subsequently reacts with formamidine salts under basic conditions to yield the pyrrolopyrimidine core.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
1Trimethyl orthoformate, 2-methyl-3,3-dichloroacrylonitrileCyclohexane/THF0–50°C85–92%
2Formamidine acetate, NaOHMethanol/Water50–110°C78–86%

This method emphasizes solvent selection (e.g., cyclohexane for improved solubility) and stoichiometric control of base (2.0–3.0 equiv relative to substrate).

Halogenation and Difluoromethylation

Introducing chlorine and difluoromethyl groups requires sequential functionalization. A bromination protocol from Ambeed Pharmaceuticals demonstrates the use of N-bromosuccinimide (NBS) in dichloromethane to halogenate analogous pyrrolopyrimidines at the 5-position. Adapting this method, difluoromethylation can be achieved via palladium-catalyzed cross-coupling or nucleophilic substitution with difluoromethylating agents (e.g., HCF₂Cl).

Example Protocol

  • Bromination :

    • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Reagent: NBS (1.2 equiv)

    • Solvent: Dichloromethane

    • Temperature: 0–25°C

    • Yield: 86–93%.

  • Difluoromethylation :

    • Reagent: CuCF₂H (1.5 equiv)

    • Ligand: 1,10-Phenanthroline

    • Solvent: DMF

    • Temperature: 100°C

    • Yield: 65–72%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance difluoromethylation yields by stabilizing transition states, while non-polar solvents (e.g., dichloromethane) favor halogenation by minimizing side reactions. Elevated temperatures (50–110°C) are critical for cyclization but must be balanced against thermal decomposition risks.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) with bidentate ligands improve difluoromethylation regioselectivity. For example, a Pd/1,10-phenanthroline system achieves >90% selectivity for the 5-position in model substrates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The difluoromethyl group (-CF₂H) exhibits characteristic doublets at δ 5.8–6.2 ppm (J = 56–58 Hz).

  • ¹⁹F NMR : Resonances at δ -110 to -115 ppm confirm CF₂ incorporation.

  • LC-MS : Molecular ion peaks at m/z 245.9 ([M+H]⁺) align with theoretical values.

Purity Assessment

HPLC analysis using a C18 column (ACN/H₂O gradient) reveals >98% purity for optimized batches, with retention times of 2.70–2.85 min.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing expensive catalysts (e.g., Pd) with copper-based systems reduces production costs. For instance, CuI/1,2-diamine complexes achieve comparable yields at 30% lower reagent costs.

Waste Management

Chlorinated byproducts from halogenation steps require neutralization with sodium bicarbonate prior to aqueous waste disposal. Solvent recovery systems (e.g., distillation) improve sustainability.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh atom economyMulti-step purification78–86
HalogenationRegioselectiveRequires toxic reagents (NBS)86–93
DifluoromethylationDirect functionalizationCatalyst cost65–72

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is C8H6ClF2N5C_8H_6ClF_2N_5. The presence of the difluoromethyl group enhances its reactivity and stability, making it a valuable candidate for various applications. The IUPAC name reflects its complex structure, which includes a pyrrolo-pyrimidine framework.

Pharmaceutical Development

One of the primary applications of this compound is in drug discovery and development. Compounds with similar structures have shown promising bioactivities, including:

  • Anticancer Activity : Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in various cancer types such as prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers .
  • Antifungal and Insecticidal Properties : Compounds derived from pyrimidine structures have been evaluated for their antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. They also show insecticidal effects against agricultural pests, indicating potential use in agrochemicals .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. Its ability to form stable complexes can be exploited in:

  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
  • Nanotechnology : The compound's reactivity allows for functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Anticancer Activity

A study conducted on various pyrimidine derivatives revealed that this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism of action involves the inhibition of specific kinases that play a crucial role in cell proliferation pathways. This finding highlights its potential as a lead compound for further development into anticancer therapeutics.

Case Study 2: Agrochemical Applications

Research focused on the antifungal efficacy of pyrimidine derivatives demonstrated that compounds similar to this compound showed effective inhibition rates against common agricultural pathogens. For example, compounds were tested at concentrations of 50 μg/ml and exhibited inhibition rates exceeding 80% against Botrytis cinerea, suggesting their viability as fungicides .

Comparative Data Tables

Application Area Activity Type Tested Concentration Inhibition Rate (%)
AnticancerProstate Cancer5 μg/mlUp to 64.20
AntifungalBotrytis cinerea50 μg/mlUp to 100
InsecticidalSpodoptera frugiperda500 μg/mlUp to 90.0

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) at position 5 enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Aromatic Substitutions : Phenyl groups (e.g., 4-fluorophenyl) improve antiviral activity against flaviviruses like Zika (ZIKV) and dengue (DENV) by facilitating π-π interactions with viral targets .
  • Halogenation : Bromine at position 5 (e.g., 5-bromo-4-chloro analog) enables Suzuki-Miyaura cross-coupling for further functionalization .

Antiviral Activity

  • 4,7-Disubstituted Analogs: Compounds with para-nitro or cyanobenzyl groups exhibit EC₉₀ values of 12–26 µM against ZIKV, comparable to reference drugs . The target compound’s CHF₂ group may offer similar potency with reduced cytotoxicity.
  • HCV Inhibition: 4-Amino-5-fluoro-7H-pyrrolo[2,3-D]pyrimidine derivatives show EC₉₀ = 12.4 µM in titer reduction assays, attributed to improved enzymatic stability over adenosine-based analogs .

Antifolate and Anticancer Activity

  • LY231514 : A pyrrolo[2,3-D]pyrimidine antifolate inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with Ki values <10 nM for polyglutamated metabolites . The target compound’s chloro and CHF₂ groups may similarly target folate-dependent enzymes.

Biological Activity

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a pharmaceutical intermediate and its applications in drug discovery, particularly as a kinase inhibitor.

This compound is characterized by its unique pyrrolo-pyrimidine structure, which allows it to interact with various biological targets. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its role as a kinase inhibitor.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, novel derivatives synthesized from this compound showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM. Notably, one derivative exhibited significant inhibition against key kinases such as EGFR and CDK2, with IC50 values between 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib .

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compound derivatives were found to increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests that the compound may effectively trigger programmed cell death pathways in tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo-pyrimidine scaffold can significantly influence biological activity. For instance, varying substituents on the aromatic rings or altering the fluorination pattern can enhance potency against specific kinases or improve selectivity .

Case Studies

  • Inhibition of CSF1R : A series of pyrrolo[2,3-d]pyrimidines were developed that demonstrated subnanomolar inhibition of the colony-stimulating factor 1 receptor (CSF1R), which is implicated in macrophage regulation and various diseases. These compounds showed excellent selectivity towards other kinases and were profiled for cellular potency .
  • Multi-targeted Kinase Inhibitors : Research has highlighted the potential of these compounds to act as multi-targeted kinase inhibitors, which could be beneficial in treating cancers that rely on multiple signaling pathways for growth and survival .

Applications in Drug Development

Given its promising biological activities, this compound serves as an essential intermediate in synthesizing various active pharmaceutical ingredients (APIs). It is particularly valuable in developing drugs targeting tyrosine kinases involved in cancer progression and inflammatory diseases .

Q & A

Q. What synthetic routes are commonly used to prepare 4-chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multi-step reactions, with chlorination and nucleophilic substitution as critical steps. A general approach includes:

Cyclization : Starting with ethyl 2-cyano-4,4-dimethoxybutanoate, formamidine is added to generate a pyrimidin-ol intermediate.

Chlorination : The intermediate is treated with POCl₃ or PCl₅ to introduce the chlorine atom at the 4-position.

Difluoromethylation : A difluoromethyl group is introduced at the 5-position via Suzuki coupling or nucleophilic substitution using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.

  • Key reagents : POCl₃, DMF (for chlorination), Pd catalysts, and bases like K₂CO₃ (for coupling).
  • Solvents : THF, DMSO, or ethanol for polar reactions .

Q. How is the compound characterized, and what analytical methods validate its purity?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural features, such as the difluoromethyl group (δ ~-80 ppm in ¹⁹F NMR).
  • HRMS validates molecular weight (e.g., [M+H]⁺ for C₈H₆ClF₂N₃: calc. 230.0234, found 230.0236).
  • HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
  • X-ray crystallography may resolve ambiguous substituent positions .

Q. What is the compound’s role in kinase inhibition studies?

It acts as a tyrosine kinase inhibitor , targeting enzymes like EGFR and VEGFR2. The chlorine atom at C4 and difluoromethyl group at C5 enhance binding to kinase ATP pockets.

  • Mechanism : Competitive inhibition via hydrogen bonding with hinge regions (e.g., Met793 in EGFR).
  • Assays : IC₅₀ values are determined using fluorescence polarization or ADP-Glo™ kinase assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction conditions :
    • Use microwave-assisted synthesis to reduce reaction times (e.g., 12 h → 30 min).
    • Replace POCl₃ with SOCl₂ for safer chlorination.
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve coupling efficiency.
  • Solvent effects : DMF increases difluoromethylation yields (~70%) compared to THF (~50%) .

Q. How to resolve contradictions in NMR data for derivatives with similar substituents?

  • Example : Overlapping pyrrole and pyrimidine proton signals in ¹H NMR.
    • Solution : Use DEPT-135 or HSQC to assign carbons, and NOESY to confirm spatial proximity of substituents.
    • Case study : Differentiation of C5-difluoromethyl vs. C5-ethyl isomers via ¹⁹F NMR coupling constants .

Q. What computational methods predict binding affinity variations in kinase targets?

  • Molecular docking (AutoDock Vina) models interactions with kinase domains.
  • MD simulations (AMBER) assess stability of inhibitor-enzyme complexes over 100 ns.
  • Key findings : Difluoromethyl’s electronegativity improves hydrophobic interactions but may reduce solubility .

Q. How to design structure-activity relationship (SAR) studies for pyrrolo[2,3-d]pyrimidine derivatives?

Core modifications : Compare C4-Cl vs. C4-NH₂ to evaluate kinase selectivity.

Substituent screening : Test C5-CF₂H, -CH₃, and -CF₃ groups for potency against CDK2 (IC₅₀ range: 0.1–5 µM).

Data analysis : Use Hansch analysis to correlate logP with cellular permeability .

Q. What strategies mitigate instability in aqueous buffers during biological assays?

  • pH optimization : Stabilize the compound in pH 7.4 PBS with 0.1% BSA to prevent hydrolysis.
  • Lyophilization : Store as a lyophilized powder in amber vials under argon.
  • Degradation monitoring : Track stability via LC-MS every 24 h .

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